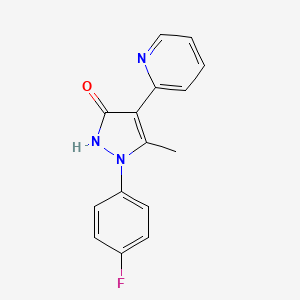

1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

There are several methodologies for the synthesis of pyridines, which are important structural motifs found in numerous bioactive molecules . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study highlights the most effective protocols for metal-free direct synthesis of imidazo [1,2- a ]pyridines .Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis

The synthesis of substituted pyridines involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis .Aplicaciones Científicas De Investigación

Molecular Conformations and Hydrogen Bonding

Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which include compounds similar to 1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol, has been conducted. These studies focus on the synthesis, molecular conformations, and hydrogen bonding patterns in such compounds. They reveal insights into the molecular structure and interactions, providing a foundation for understanding their potential applications in various scientific domains (Sagar et al., 2017).

Fluorescent pH Sensor Applications

The compound this compound and its derivatives have been explored for their potential in creating fluorescent pH sensors. These sensors work based on aggregation-induced emission (AIE) and can be used for detecting acidic and basic organic vapors, as well as functioning in solution and solid-state applications (Yang et al., 2013).

Synthesis and Drug Efficacy Validation

Another aspect of research includes the synthesis of novel pyrazole derivatives and their validation as potential drugs. The study investigates these compounds' antioxidant, anti-breast cancer, and anti-inflammatory properties, highlighting their significance in medicinal chemistry (Thangarasu et al., 2019).

Applications in Organic Chemistry

In organic chemistry, the synthesis of various derivatives of this compound has been explored, particularly as potential COX-2 inhibitors. This research contributes to the development of new classes of compounds with potential therapeutic applications (Patel et al., 2004).

Metabolism Study in Drug Development

Understanding the metabolism of novel drugs is crucial. Studies on FYL-67, a drug with a structural component similar to this compound, help in elucidating the metabolic pathways and are essential for the development of safe and effective pharmaceuticals (Sang et al., 2016).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) of the compound. An SDS for a similar compound, Azaperone, is available . It’s important to note that safety measures should always be taken when handling chemicals, even if specific hazard information is not available.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-3-methyl-4-pyridin-2-yl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c1-10-14(13-4-2-3-9-17-13)15(20)18-19(10)12-7-5-11(16)6-8-12/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZHZDLTRHSVBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1C2=CC=C(C=C2)F)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2674634.png)

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2674638.png)

![(E)-2-cyano-3-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methylamino]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2674641.png)

![1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2674642.png)

![3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B2674645.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2674648.png)

![1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2674651.png)

![6-cyclopropyl-3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2674653.png)